N'-[(E)-[4-(Dimethylamino)phenyl]methylidene]-2,5-dimethylfuran-3-carbohydrazide
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Overview
Description
N’-[(E)-[4-(Dimethylamino)phenyl]methylidene]-2,5-dimethylfuran-3-carbohydrazide is a chemical compound known for its unique structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-[4-(Dimethylamino)phenyl]methylidene]-2,5-dimethylfuran-3-carbohydrazide typically involves the condensation of 4-(dimethylamino)benzaldehyde with 2,5-dimethylfuran-3-carbohydrazide under specific reaction conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the reaction. The reaction mixture is typically heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-[4-(Dimethylamino)phenyl]methylidene]-2,5-dimethylfuran-3-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N’-[(E)-[4-(Dimethylamino)phenyl]methylidene]-2,5-dimethylfuran-3-carbohydrazide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N’-[(E)-[4-(Dimethylamino)phenyl]methylidene]-2,5-dimethylfuran-3-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects .
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-[4-(Dimethylamino)phenyl]methylidene]-2-methoxyaniline
- N’-[(E)-[4-(Dimethylamino)phenyl]methylidene]-3-(2-thienyl)-1H-pyrazole-5-carbohydrazide
- N’-[(E)-[4-(Dimethylamino)phenyl]methylidene]-2-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]aceto hydrazide .
Uniqueness
N’-[(E)-[4-(Dimethylamino)phenyl]methylidene]-2,5-dimethylfuran-3-carbohydrazide is unique due to its specific structural features, such as the presence of the furan ring and the dimethylamino group.
Properties
Molecular Formula |
C16H19N3O2 |
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Molecular Weight |
285.34 g/mol |
IUPAC Name |
N-[(E)-[4-(dimethylamino)phenyl]methylideneamino]-2,5-dimethylfuran-3-carboxamide |
InChI |
InChI=1S/C16H19N3O2/c1-11-9-15(12(2)21-11)16(20)18-17-10-13-5-7-14(8-6-13)19(3)4/h5-10H,1-4H3,(H,18,20)/b17-10+ |
InChI Key |
VSCBAZSYEORNGW-LICLKQGHSA-N |
Isomeric SMILES |
CC1=CC(=C(O1)C)C(=O)N/N=C/C2=CC=C(C=C2)N(C)C |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)NN=CC2=CC=C(C=C2)N(C)C |
Origin of Product |
United States |
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